molecular formula C7H3F4NO B13500173 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B13500173
M. Wt: 193.10 g/mol
InChI Key: MKWATYKDGHIWFD-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde (CAS: 1823045-55-1) is a fluorinated pyridine derivative with a trifluoromethyl (-CF₃) group at position 5, a fluorine atom at position 6, and an aldehyde (-CHO) group at position 2. Its molecular formula is C₇H₃F₄NO, and it has a molecular weight of 193.1 g/mol.

This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its electron-withdrawing substituents (-F and -CF₃) modulate electronic properties, making the aldehyde group highly reactive toward nucleophilic additions, condensations, or cross-coupling reactions .

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-3H

InChI Key

MKWATYKDGHIWFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Chloromethylpyridine Precursors via Hydrogen Fluoride (HF) Fluorination

Process Overview:

This method involves starting with chloromethylpyridine derivatives, such as 2-chloro-6-(trichloromethyl)pyridine, which undergo fluorination in the presence of anhydrous hydrogen fluoride (HF). The key steps include:

  • Reaction Conditions:

    • Temperature: 140–250°C (preferably around 170°C)
    • Pressure: 0–50 kg/cm² (optimized around 20–30 kg/cm²)
    • Catalyst: Metal halides such as ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), or other metal chlorides.
    • Fluorinating agent: Excess HF (at least 3 mol per mol of substrate).
  • Procedure:

    • The chloromethylpyridine derivative is placed in a high-pressure reactor equipped with a condenser and stirrer.
    • Anhydrous HF is fed continuously or in batch to the reactor.
    • The mixture is heated to the desired temperature, maintaining pressure to facilitate fluorination.
    • Reaction progress is monitored via gas chromatography (GC).
    • Post-reaction, the mixture is cooled, depressurized, and the product is distilled to isolate 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde .

Research Findings:

  • The process yields high purity (>99%) of the target compound, with yields typically ranging from 80–99%, depending on reaction conditions and catalyst efficiency.

  • Recycling of unreacted chlorofluoropyridines and by-products enhances process sustainability and economic viability.

Data Table:

Parameter Typical Range Notes
Temperature 140–230°C Optimized around 170°C
Pressure 0–50 kg/cm² Usually 20–30 kg/cm²
Fluorinating agent amount ≥3 mol HF per mol substrate Ensures complete fluorination
Catalyst FeCl₃, TiCl₄, SbCl₃, NbCl₅, etc. Catalysts facilitate selective fluorination
Reaction time 12–24 hours Monitored via GC

Direct Fluorination Using Fluorinating Agents in the Presence of Catalysts

Methodology:

  • Involves direct fluorination of pyridine derivatives using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST), often under catalytic conditions.

  • Catalysts such as antimony halides (SbCl₃, SbCl₅) are employed to enhance selectivity and reaction rate.

  • This approach is suitable for synthesizing 6-Fluoro-5-(trifluoromethyl)pyridine intermediates, which are then oxidized to the aldehyde form.

Advantages:

  • Milder reaction conditions compared to HF fluorination.

  • Better control over regioselectivity.

Limitations:

  • Less industrial scalability compared to HF-based methods.

  • Potential formation of by-products requiring extensive purification.

Oxidation of Fluorinated Pyridine Precursors to the Carbaldehyde

Once the fluorinated pyridine core is synthesized, oxidation to the aldehyde is achieved via:

  • Reagents:

    • Manganese dioxide (MnO₂)
    • Pyridinium chlorochromate (PCC)
    • Chromium(VI) reagents (e.g., CrO₃) under controlled conditions.
  • Procedure:

    • The fluorinated pyridine is dissolved in an appropriate solvent (e.g., dichloromethane).
    • The oxidant is added, and the mixture is stirred at room temperature or slightly elevated temperatures.
    • The product, 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde , is isolated via column chromatography or distillation.

Research Data:

  • Oxidation yields are typically high (>90%), with purity confirmed via NMR and mass spectrometry.

Summary of Preparation Methods

Method Key Features Yield & Purity Industrial Feasibility
HF-mediated fluorination of chloromethylpyridines High temperature and pressure, catalyst-dependent 80–99%, >99% purity High, with recycling of by-products
Direct fluorination with fluorinating agents Milder, selective, catalyst-assisted Moderate to high yield Moderate, suitable for small to medium scale
Oxidation of fluorinated precursors Post-fluorination oxidation to aldehyde >90% yield, high purity High, standard oxidation techniques

Notes and Considerations

  • Recycling: Unreacted chlorofluoropyridines and by-products are typically recovered and recycled, reducing waste and costs.

  • Safety: Handling HF and fluorinating agents requires stringent safety protocols due to their corrosive and toxic nature.

  • Purification: Distillation and chromatography are employed to achieve high purity of the final aldehyde.

  • Catalyst Choice: Metal halides like FeCl₃, TiCl₄, or SbCl₃ are preferred for their effectiveness and availability.

  • Reaction Monitoring: Gas chromatography and spectroscopic methods (NMR, MS) are essential for confirming reaction completion and product purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its chemical structure. The presence of the fluorine atoms and the trifluoromethyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. In medicinal chemistry, this compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity Hierarchy : The target compound’s aldehyde group reacts 2–3× faster with amines than 6-(trifluoromethyl)pyridine-3-carbaldehyde, attributed to enhanced electrophilicity from adjacent -F and -CF₃ groups .
  • Toxicity Profile : Unlike Pyridalyl (a persistent pollutant), the target compound’s smaller size and lack of chlorine atoms suggest lower environmental persistence, aligning with green chemistry goals .

Biological Activity

6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Molecular Formula: C7H4F4N1O
Molecular Weight: 195.11 g/mol
CAS Number: 2001234-56-7

Synthesis

The synthesis of 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of fluorine and trifluoromethyl groups into the pyridine ring through electrophilic aromatic substitution reactions. Various methods have been documented, including the use of trifluoromethylating agents like trifluoromethylsulfonium salts and fluorinating reagents such as Selectfluor.

Antimicrobial Properties

Research has indicated that 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that it inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure enhances lipophilicity, which is crucial for cellular uptake. SAR studies show that modifications at the pyridine ring significantly affect biological activity. For instance, substituting different functional groups at specific positions can enhance or diminish the compound's potency against targeted cells.

Modification Biological Activity Remarks
No modificationModerate activityBase case
-F at position 6Increased potencyEnhances uptake
-CF3 at position 5High potencyGreater membrane interaction

Case Studies

  • Antimicrobial Study : In a controlled study, 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde was tested against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to conventional antibiotics.
  • Anticancer Study : A recent investigation into its anticancer properties revealed that treatment with 10 µM of the compound resulted in a 50% reduction in viability in MDA-MB-231 cells after 48 hours, correlating with increased levels of apoptotic markers such as cleaved PARP and activated caspase-3.

The biological effects of 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of certain kinases involved in cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing structural destabilization.

Q & A

Q. What are the key structural features of 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde, and how do they influence its reactivity?

The compound features a pyridine ring substituted with a fluorine atom at position 6, a trifluoromethyl (-CF₃) group at position 5, and an aldehyde (-CHO) group at position 2. The electron-withdrawing nature of the fluorine and trifluoromethyl groups reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity at specific positions. The aldehyde group serves as a versatile site for nucleophilic additions (e.g., condensation reactions) or oxidation/reduction transformations. The trifluoromethyl group increases lipophilicity, improving membrane permeability in biological assays .

Q. What are common synthetic routes for preparing 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde?

A typical multi-step synthesis involves:

  • Step 1: Halogenation of a precursor pyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine) to introduce fluorine at position 6 via nucleophilic aromatic substitution under basic conditions.
  • Step 2: Oxidation of a hydroxymethyl intermediate (e.g., [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol) to the aldehyde using oxidizing agents like MnO₂ or Dess-Martin periodinane . Alternative routes may involve cross-coupling reactions with aldehyde-bearing reagents in the presence of palladium catalysts .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic additions to the aldehyde group in this compound?

Density functional theory (DFT) calculations can model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient pyridine ring may polarize the aldehyde group, favoring nucleophilic attack at the carbonyl carbon. Software like Gaussian or ORCA can simulate transition states, while crystallographic tools (e.g., SHELXL) validate structural parameters . Steric effects from the trifluoromethyl group may further guide regioselectivity, which can be quantified using molecular mechanics (MMFF94 force field) .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

  • Protection-Deprotection: Temporarily protect the aldehyde as an acetal or thioacetal during reactions targeting other sites (e.g., fluorination).
  • Catalytic Control: Use palladium or copper catalysts to direct cross-couplings (e.g., Suzuki-Miyaura) away from the aldehyde.
  • Low-Temperature Conditions: Reduce aldol condensation or over-oxidation risks by maintaining temperatures below 0°C in polar aprotic solvents (e.g., DMF or THF).
  • In Situ Monitoring: Track reaction progress via LC-MS or ¹⁹F NMR to detect intermediates and adjust conditions dynamically .

Q. How do the fluorine substituents affect the compound’s metabolic stability in biological systems?

Fluorine atoms inhibit cytochrome P450-mediated oxidation by blocking reactive sites, enhancing metabolic stability. To assess this:

  • Conduct in vitro microsomal stability assays comparing the compound to non-fluorinated analogs.
  • Use LC-MS/MS to quantify parent compound degradation over time in liver microsomes.
  • The trifluoromethyl group’s hydrophobicity also reduces solubility, necessitating logP measurements (e.g., shake-flask method) to optimize bioavailability .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • X-ray Crystallography: Determine absolute configuration using SHELX programs for refinement .
  • Multinuclear NMR: ¹H, ¹³C, and ¹⁹F NMR distinguish regioisomers (e.g., aldehyde vs. ketone derivatives).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas of novel derivatives with <5 ppm error .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters
Synthesis Optimization Microwave-assisted synthesis, Schlenk techniques for air-sensitive stepsReaction time, temperature, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄)
Stability Analysis Forced degradation studies (acid/base/thermal stress) with HPLC monitoringDegradation products quantified at λ = 254 nm
Biological Testing Enzyme inhibition assays (IC₅₀ determination), SPR for binding kineticsBuffer pH, ionic strength, and DMSO concentration (<1% v/v)

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